molecular formula C20H16ClN5O2 B2642768 N~1~-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251707-92-2

N~1~-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2642768
CAS No.: 1251707-92-2
M. Wt: 393.83
InChI Key: RNFNSBFBLUFQAJ-UHFFFAOYSA-N
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Description

N~1~-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2 and its molecular weight is 393.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Characterization N1-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide and its derivatives undergo a range of synthetic processes, leading to the formation of compounds with varied chemical structures and properties. For instance, compounds synthesized from 4-chlorobenzoic acid underwent structural determination through techniques like infrared, 1H-NMR, 13C-NMR, and mass spectrometry. These compounds exhibited notable α-glucosidase inhibitory potential, suggesting a potential application in the modulation of enzymatic activity and possible therapeutic applications (Iftikhar et al., 2019). Similarly, the cyclization of N-Arylidene-2-(Acetamido)-3-(4-Chlorophenyl)Acrylohydrazides produced compounds confirmed by IR, 1H-NMR, and MS spectral data, indicating a versatile synthetic adaptability and a foundation for further chemical modifications (C. T. Nguyen et al., 2016).

Chemical Modifications and Biological Relevance Chemical modifications of the core structure of N1-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide lead to diverse biological activities. For instance, derivatives synthesized with multifunctional moieties were evaluated for their antibacterial and anti-enzymatic potential, indicating their possible use in developing novel antimicrobial agents (Nafeesa et al., 2017). Additionally, compounds with 1,3,4-oxadiazole and acetamide derivatives have been assessed for their antibacterial activity, further underscoring the potential of these compounds in antimicrobial drug development (Desai et al., 2008).

Pharmacological Potential

Anticancer Properties Several studies highlight the anticancer potential of derivatives of N1-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide. Synthesized thiazole derivatives showed significant anticancer activity against various cancer cell lines, suggesting these compounds as potential candidates for anticancer drug development (Evren et al., 2019). Similarly, benzothiazole derivatives bearing different heterocyclic rings were synthesized and screened for their antitumor activity, indicating their role as potential anticancer agents (Yurttaş et al., 2015).

Antimicrobial and Anti-Enzymatic Activities The antimicrobial potential of N1-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide derivatives has been explored extensively. For instance, the synthesized derivatives demonstrated significant anti-bacterial properties against both gram-negative and gram-positive bacteria (Gul et al., 2017). Furthermore, these derivatives have been evaluated for their anti-enzymatic potential, suggesting their utility in developing enzyme inhibitors.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2/c1-13-4-2-3-5-16(13)20-24-19(25-28-20)17-10-26(12-22-17)11-18(27)23-15-8-6-14(21)7-9-15/h2-10,12H,11H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFNSBFBLUFQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CN(C=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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